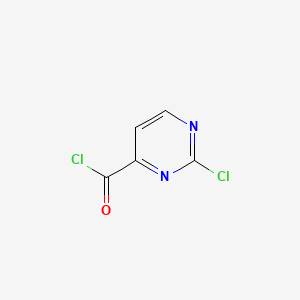

2-Chloropyrimidine-4-carbonyl chloride

Beschreibung

BenchChem offers high-quality 2-Chloropyrimidine-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyrimidine-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTSRHRQRKAZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664643 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149849-93-4 | |

| Record name | 2-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloropyrimidine-4-carbonyl chloride chemical structure

Technical Monograph: 2-Chloropyrimidine-4-Carbonyl Chloride

Executive Summary: The Bifunctional Scaffold

2-Chloropyrimidine-4-carbonyl chloride is a high-value heterocyclic building block characterized by its dual electrophilic nature. It serves as a linchpin in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its utility stems from the orthogonal reactivity between the acyl chloride moiety at C4 (highly reactive, "hard" electrophile) and the chlorine substituent at C2 (moderately reactive, "soft" electrophile activated for

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore the mechanistic causality required for high-yield synthetic applications.

Structural Analysis & Physicochemical Profile

The molecule (C

Electronic Environment

-

C4-Carbonyl Chloride: The carbonyl carbon is exceptionally electrophilic due to the inductive withdrawal from the adjacent pyrimidine ring and the chlorine atom. It is moisture-sensitive and prone to rapid hydrolysis.

-

C2-Chlorine: The C2 position is activated for Nucleophilic Aromatic Substitution (

). The electron-withdrawing carbonyl group at C4 stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at C2, making this position more reactive than in unsubstituted 2-chloropyrimidine [1].

Physicochemical Data Table

Note: The acid chloride is rarely isolated for commercial storage due to instability. Data below refers to the stable precursor (Carboxylic Acid) and the generated intermediate.

| Property | 2-Chloropyrimidine-4-carboxylic acid (Precursor) | 2-Chloropyrimidine-4-carbonyl chloride (Intermediate) |

| CAS Number | 149849-92-3 | N/A (Generated in situ) |

| Molecular Weight | 158.54 g/mol | 176.99 g/mol |

| Appearance | White to off-white solid | Yellowish fuming liquid/oil |

| Solubility | DMSO, Methanol | DCM, THF, Toluene (anhydrous) |

| Storage | Ambient, Desiccated | Use immediately; -20°C under Ar |

| Key Hazard | Irritant | Corrosive, Lachrymator, Moisture Sensitive |

Synthetic Routes & Production

The most reliable method for accessing 2-chloropyrimidine-4-carbonyl chloride is the in situ conversion of the corresponding carboxylic acid. Direct isolation is discouraged due to the risk of hydrolysis back to the acid or self-condensation.

Mechanistic Pathway (Graphviz)

Caption: Synthesis workflow highlighting the activation of the carboxylic acid and subsequent trapping with an amine. The intermediate is highly moisture-sensitive.

Why Oxalyl Chloride?

While Thionyl Chloride (

-

Causality:

requires reflux conditions which can degrade the sensitive pyrimidine ring or cause premature displacement of the C2-chloride. Oxalyl chloride works at room temperature (with catalytic DMF) and produces volatile byproducts (

Reactivity Profile: The Chemoselectivity Challenge

The core technical challenge with this scaffold is controlling chemoselectivity . You have two leaving groups (Cl at C4-carbonyl and Cl at C2-ring).

The Reactivity Hierarchy

-

Acylation (C=O): Kinetic control. Occurs at

.[2] The carbonyl chloride is orders of magnitude more reactive towards nucleophiles than the C2-Cl. -

(C2): Thermodynamic control. Requires elevated temperatures (

Critical Insight: If you perform the acylation at high temperatures or with excess strong base, you risk "double addition" where the nucleophile also displaces the C2-chlorine.

Chemoselectivity Decision Tree (Graphviz)

Caption: Chemoselectivity map. Path A is the standard route for scaffold generation. Path B represents potential side reactions or deliberate dual-functionalization.

Experimental Protocol: Amide Coupling

Objective: Synthesize N-benzyl-2-chloropyrimidine-4-carboxamide while preserving the C2-chlorine for future diversification.

Reagents:

-

2-Chloropyrimidine-4-carboxylic acid (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

DMF (Catalytic, 2-3 drops)

-

Benzylamine (1.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Methodology:

-

Acid Chloride Generation:

-

In a flame-dried Schlenk flask under Argon, suspend the carboxylic acid in anhydrous DCM.

-

Cool to 0°C. Add catalytic DMF.

-

Add Oxalyl Chloride dropwise. Observation: Vigorous bubbling (

release). -

Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

-

Self-Validation: Aliquot a small sample into MeOH. TLC should show the methyl ester (higher R_f) and disappearance of the acid.

-

-

Coupling (The Critical Step):

-

Cool the acid chloride solution to -10°C (Ice/Salt bath).

-

In a separate flask, mix Benzylamine and DIPEA in DCM.

-

Slow Addition: Cannulate the amine solution into the acid chloride solution over 30 minutes. Reasoning: Keeping the amine concentration low relative to the acid chloride prevents the amine from attacking the C2 position [3].

-

-

Workup:

-

Quench with saturated

. -

Extract with DCM. Wash with brine.

-

Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Pharmaceutical Applications

This scaffold is ubiquitous in the development of targeted therapies.[4]

-

Kinase Inhibitors: The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The C4-amide side chain often extends into the solvent-accessible region to improve solubility, while the C2 position is substituted with an aromatic ring to interact with the hydrophobic back pocket [4].

-

EGFR Inhibitors: Compounds like Osimertinib utilize a pyrimidine core. The 2-chloropyrimidine-4-carbonyl chloride allows for the modular construction of these drugs by attaching the "warhead" (acrylamide) or solubilizing groups at specific vectors [5].

References

-

Sigma-Aldrich. (2025). Product Specification: 2-Chloropyrimidine-4-carboxylic acid. Link

-

Organic Syntheses. (2012). Synthesis of substituted pyrimidines via acid chloride activation. Org. Synth. 89, 549-561. Link

-

BenchChem. (2025).[5][6] Reactivity Profile of Chloropyrimidines. Link

-

WuXi AppTec. (2025). Regioselectivity in SNAr Reactions of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

-

Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Chloropyrimidine Derivatives. Link

Sources

2-chloropyrimidine-4-carboxylic acid CAS 149849-92-3 precursor

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid (CAS 149849-92-3): A Cornerstone Precursor for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-chloropyrimidine-4-carboxylic acid (CAS No. 149849-92-3), a pivotal precursor in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline robust safety and handling protocols, and delve into its core reactivity. The narrative emphasizes the strategic utility of its two distinct functional handles—the electrophilic C2-chloro substituent and the C4-carboxylic acid—which allow for sequential, controlled modifications. Through detailed, field-proven experimental protocols and mechanistic discussions, this whitepaper serves as a comprehensive resource for researchers and scientists aiming to leverage this versatile building block in the synthesis of complex, biologically active molecules, particularly in the development of novel therapeutics for oncology and inflammatory conditions.[1][2]

The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a classic example of a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, through its two ring nitrogens. This, combined with its electron-deficient nature, makes the pyrimidine ring an excellent platform for constructing molecules with high target affinity and specificity.

Within this class of heterocycles, 2-chloropyrimidine-4-carboxylic acid has emerged as a particularly valuable and versatile building block.[1] Its structure presents two orthogonal, chemically distinct reactive centers. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), while the carboxylic acid at the 4-position is a classical handle for amide bond formation and other esterification reactions. This bifunctionality allows for a rational and stepwise approach to the synthesis of complex molecular architectures, making it a favored precursor in programs targeting viral infections, cancer, and inflammatory diseases.[1][2] This guide aims to provide the drug development professional with a practical, in-depth understanding of this key intermediate.

Physicochemical & Safety Profile

A thorough understanding of a precursor's properties and safety requirements is the foundation of sound experimental design.

Physicochemical Properties

2-chloropyrimidine-4-carboxylic acid is typically supplied as a yellow to off-white solid with high purity, essential for reproducible downstream reactions.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 149849-92-3 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][3] |

| Molecular Weight | 158.54 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Purity | ≥95% - 98% (HPLC) | [1] |

| Melting Point | 147.2 °C to 151.4 °C | [2] |

| Boiling Point (Est.) | 411.4 °C at 760 mmHg | [3] |

| Storage Conditions | Store at 0-8 °C, under an inert atmosphere. | [1] |

| InChI Key | YMDSUQSBJRDYLI-UHFFFAOYSA-N |

Safety & Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[4][5] Adherence to the Globally Harmonized System (GHS) classifications is mandatory.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Irritation | H315 | Causes skin irritation. | [5] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | |

| STOT-SE | H335 | May cause respiratory irritation. | [5] |

Core Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles (EN 166).[5]

-

Respiratory Protection: For weighing or operations that may generate dust, use a respirator with an appropriate particulate filter.[5]

-

First Aid (Eyes): In case of contact, immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Synthesis and Purification Strategy

While various synthetic routes can be envisioned, a common and reliable method involves the controlled hydrolysis of the corresponding acyl chloride, 2-chloropyrimidine-4-carbonyl chloride. This precursor is often more readily accessible or can be prepared from the carboxylic acid, but for the purposes of obtaining the title compound, we will focus on the final hydrolysis step.

Caption: A common final step for the synthesis of the target compound.

Detailed Experimental Protocol: Hydrolysis of 2-Chloropyrimidine-4-carbonyl Chloride

This protocol describes the conversion of the acyl chloride to the final carboxylic acid. The primary challenge is to achieve complete hydrolysis without promoting side reactions on the sensitive pyrimidine ring.

-

Objective: To synthesize 2-chloropyrimidine-4-carboxylic acid with high purity.

-

Causality: The acyl chloride is highly reactive towards water. Using a co-solvent like ethyl acetate and performing the reaction at a reduced temperature allows for controlled addition and dissipation of heat, preventing potential degradation. The subsequent washes remove water-soluble impurities and any remaining base, while drying ensures the final product is free of residual water.

Step-by-Step Methodology:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloropyrimidine-4-carbonyl chloride (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable organic solvent such as ethyl acetate (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to moderate the exothermic reaction.

-

Hydrolysis: Add water (5.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with water (2x) and a saturated NaCl solution (1x).[2]

-

Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Isolation: The resulting solid is dried under high vacuum to yield the final product. An 80% yield was reported for a similar transformation.[2]

Purification and Characterization

-

Purification: If required, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

-

Characterization: The identity and purity of the product should be confirmed using standard analytical techniques.

-

¹H-NMR: Confirms the proton environment of the pyrimidine ring. A known spectrum in CDCl₃ shows peaks around δ 8.9 (d), 8.1 (d), and 7.25 (s) ppm.[2]

-

LC-MS: Confirms the molecular weight (158.54 m/z for [M+H]⁺ or [M-H]⁻) and assesses purity.

-

HPLC: Provides a quantitative measure of purity.

-

Core Reactivity & Application as a Precursor

The synthetic utility of 2-chloropyrimidine-4-carboxylic acid is rooted in the differential reactivity of its two functional groups. This allows for selective, sequential reactions, which is a cornerstone of efficient molecular construction.

Caption: Dual reactivity pathways of the title precursor.

Application Example: SₙAr Reaction with an Amine

The C2-chloro group is an excellent electrophilic site for SₙAr reactions, readily displaced by various nucleophiles, most commonly primary or secondary amines. This reaction is fundamental to the synthesis of many kinase inhibitors.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vial, combine 2-chloropyrimidine-4-carboxylic acid (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable solvent like n-propanol or DMF.[6]

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base neutralizes the HCl generated during the reaction, driving it to completion.

-

Heating: Heat the reaction mixture to 80-140 °C. Microwave irradiation can significantly accelerate this transformation, often reducing reaction times from hours to minutes.[6]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be filtered. Alternatively, the mixture can be diluted with ethyl acetate and washed with saturated sodium bicarbonate solution to remove unreacted acid and the hydrochloride salt of the base.[6]

-

Purification: The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aminopyrimidine derivative.

Application Example: Amide Bond Formation

The C4-carboxylic acid can be readily converted to an amide using standard peptide coupling reagents.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HBTU (1.2 eq) in an anhydrous polar aprotic solvent like DMF.[7]

-

Base Addition: Add a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction is typically complete when the starting materials are no longer visible by TLC or LC-MS.

-

Work-up: Quench the reaction by pouring the mixture into ice water.[7] The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum.

-

Purification: Further purification can be achieved by recrystallization or silica gel chromatography.

Case Study in Drug Development: TRPA1 Antagonists

The utility of this precursor is exemplified in its application for the synthesis of oxazolopyrimidine ketoamides, which have been identified as potent antagonists of the TRPA1 (Transient Receptor Potential cation channel, subfamily A, member 1) ion channel.[2] TRPA1 is a well-validated target for the treatment of pain, itching, and inflammation.[2] The synthesis of these complex molecules relies on the strategic use of 2-chloropyrimidine-4-carboxylic acid, where the carboxylic acid is used to form a key amide bond and the chloro-group is later displaced or retained for further functionalization, demonstrating the planned, sequential reactivity that makes this precursor so valuable.

Conclusion

2-Chloropyrimidine-4-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with its predictable and orthogonal reactivity, provide a reliable platform for the efficient synthesis of diverse and complex molecular libraries. The ability to selectively perform SₙAr reactions at the C2 position and amide couplings at the C4 position allows for a modular approach to drug design and discovery. As researchers continue to explore the chemical space around the pyrimidine scaffold, the importance and application of this cornerstone precursor will undoubtedly continue to grow.

References

-

Title: SAFETY DATA SHEET - 2-Chloropyrimidine-4-carboxylic acid (Maymo). Source: Fisher Scientific. URL: [Link]

-

Title: 2-chloropyrimidine. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: 2-Chloropyrimidine-4-carboxylic acid|149849-92-3. Source: Active Biopharma Corp. URL: [Link]

-

Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec. URL: [Link]

- Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Source: Google Patents.

-

Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Source: PMC. URL: [Link]

- Title: Method for preparing 2-chloropyrimidine. Source: Google Patents.

-

Title: One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Source: ResearchGate. URL: [Link]

-

Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Source: MDPI. URL: [Link]

- Title: Method for synthesis preparation of 2-chloro-4-aminopyridine. Source: Google Patents.

-

Title: Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Source: Mendeleev Communications. URL: [Link]

-

Title: 2-Chloropyrimidine-4-carboxylic acid. Source: Appretech Scientific Limited. URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Source: MDPI. URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]

- 3. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemnet.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.se [fishersci.se]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Chloropyrimidine-4-carboxylic Acid

This guide serves as an advanced technical resource for the physicochemical characterization and solubility behavior of 2-chloropyrimidine-4-carboxylic acid (CAS: 149849-92-3) . It is designed for process chemists and formulation scientists requiring actionable data for synthesis, purification, and crystallization optimization.

Executive Summary

2-Chloropyrimidine-4-carboxylic acid is a critical heterocyclic building block used in the synthesis of bioactive scaffolds, including TRPA1 antagonists and kinase inhibitors.[1] Its solubility profile is governed by the interplay between the ionizable carboxylic acid moiety (

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic driving forces, and a standardized protocol for precise solubility determination, addressing the common data gaps found in public literature for this specific intermediate.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The dissolution behavior of 2-chloropyrimidine-4-carboxylic acid is dictated by three competing structural features:

-

Carboxylic Acid (C4-position): Acts as a hydrogen bond donor/acceptor. It drives high solubility in basic aqueous media (salt formation) and polar protic solvents but leads to dimerization in non-polar solvents.

-

Chlorine Atom (C2-position): An electron-withdrawing group that decreases electron density on the ring, slightly increasing lipophilicity compared to the non-chlorinated parent, but maintaining polar character.

-

Pyrimidine Ring: A planar, electron-deficient aromatic system that facilitates

stacking, often requiring polar aprotic solvents to disrupt crystal lattice energy.

Solubility Tier Classification

Based on structural analogs (e.g., 2-chloropyrimidine-4-carboxamide) and extraction protocols, the solvent compatibility is classified below:

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Reaction medium (SNAr), Stock solutions. |

| Polar Organic | Ethyl Acetate, THF, Acetone | High/Moderate | Standard Extraction , Liquid-Liquid separation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Recrystallization (Risk of esterification at high |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Acylation reactions (e.g., with oxalyl chloride). |

| Aqueous | Water ( | Low | Precipitation/Isolation. |

| Aqueous | Water ( | High | Dissolution as carboxylate salt. |

| Non-Polar | n-Hexane, Heptane, Toluene | Very Low | Anti-solvent for crystallization. |

Critical Process Note: Ethyl Acetate is the industry-standard solvent for extracting this compound from acidified aqueous reaction mixtures, typically yielding >80% recovery.

Part 2: Thermodynamic Analysis of Dissolution

Understanding the thermodynamics is essential for designing cooling crystallization processes. The dissolution of pyrimidine carboxylic acids is typically an endothermic process.

Thermodynamic Functions

The dissolution process can be described by the modified van't Hoff equation:

-

Enthalpy of Dissolution (

): Generally positive ( -

Entropy of Dissolution (

): Generally positive ( -

Gibbs Free Energy (

):

Mathematical Modeling (Apelblat Equation)

For precise solubility prediction across a temperature range (273 K – 323 K), the Modified Apelblat Equation is the standard model used for this class of compounds:

-

x: Mole fraction solubility.

-

A, B, C: Empirical parameters derived from experimental data (see Protocol in Part 3).

Part 3: Experimental Protocols

Protocol A: Dynamic Laser Monitoring Method

This is the "Gold Standard" for generating solubility curves (Polythermal method). It is superior to gravimetric methods due to speed and accuracy.

Objective: Determine the saturation temperature (

-

Preparation: Weigh 2-chloropyrimidine-4-carboxylic acid (

) and solvent ( -

Setup: Insert a laser probe and a precision thermometer (

). -

Dissolution: Heat the mixture slowly (

) with stirring. -

Detection: The laser transmittance will rise sharply when the last crystal dissolves. Record this temperature as

. -

Iteration: Add more solute to the same vessel and repeat to generate a full curve.

Protocol B: Purification via Recrystallization

The following workflow describes the optimal purification strategy based on solubility differentials.

Figure 1: Optimized Recrystallization Workflow using a Solvent/Anti-Solvent system (Ethyl Acetate/Hexane).

Part 4: Process Safety & Stability

-

Hydrolysis Risk: In the presence of strong aqueous acids or bases at high temperatures, the C2-chlorine is susceptible to nucleophilic aromatic substitution (

), converting the molecule to 2-hydroxypyrimidine-4-carboxylic acid (uracil derivative). -

Esterification: Avoid prolonged heating in alcohols (MeOH, EtOH) without buffering, as the carboxylic acid will autocatalyze ester formation.

-

Thermal Stability: Melting point is approx. 147–151 °C. Keep drying temperatures below 60 °C to prevent decarboxylation.

References

-

Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link

-

Wang, J., et al. (2018). "Solubility and Thermodynamic Properties of 2-Amino-6-chlorobenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 63(5). (Cited for thermodynamic modeling methodology of chlorobenzoic acids). Link

-

PubChem. (2025). "2-Chloropyrimidine-4-carboxylic acid - Compound Summary." National Library of Medicine. Link

-

Vermeire, F. H., et al. (2022). "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures." Journal of the American Chemical Society, 144(20). Link

-

ChemicalBook. (2025). "Synthesis and Extraction Protocols for Chloropyrimidines." Link

Sources

Methodological & Application

Synthesis of 2-chloropyrimidine-4-carbonyl chloride using thionyl chloride

Application Note: High-Yield Synthesis of 2-Chloropyrimidine-4-carbonyl Chloride

Executive Summary

This application note details the optimized protocol for synthesizing 2-chloropyrimidine-4-carbonyl chloride from its carboxylic acid precursor using thionyl chloride (

While the conversion of carboxylic acids to acid chlorides is a standard transformation, the pyrimidine scaffold presents unique challenges . The electron-deficient nature of the 1,3-diazine ring makes the 2-chloro substituent susceptible to Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reaction Design

The Role of Catalytic DMF

The reaction relies on the Vilsmeier-Haack type activation. Thionyl chloride alone can be sluggish with electron-deficient aromatic acids.[1] DMF acts as a nucleophilic catalyst:

-

DMF reacts with

to form the electrophilic chloroiminium species (Vilsmeier reagent).[1] -

This intermediate activates the carboxylic acid more rapidly than bulk

, forming the acid chloride and regenerating DMF. -

Why this matters: This allows the reaction to proceed at lower temperatures or shorter times, minimizing thermal degradation of the pyrimidine ring.

Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical path to the target molecule.

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.[1]

Pre-Reaction Planning

Chemical Safety (Self-Validating Protocol)

-

Thionyl Chloride: Reacts violently with water to release

and -

Indication of Failure: If the reaction mixture turns black/tarry immediately, moisture was likely present, or the temperature ramp was too aggressive.

-

Scaffold Sensitivity: The 2-chloro group is stable to acid (

) but highly unstable to basic nucleophiles.[1]-

Critical Constraint: Do not use aqueous basic workups (e.g.,

,

-

Materials & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 2-Chloropyrimidine-4-carboxylic acid | Limiting Reagent | 1.0 | Solid, commercially available.[1][2] |

| Thionyl Chloride ( | Reagent/Solvent | 5.0 - 10.0 | Excess acts as solvent; drives equilibrium.[1] |

| DMF | Catalyst | 0.05 (5 mol%) | Anhydrous.[1] Essential for kinetics.[1] |

| Toluene | Chaser Solvent | N/A | Used to azeotrope excess |

Detailed Experimental Protocol

Step 1: Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap the condenser with a drying tube (

) or an inert gas line ( -

Charge: Add 2-Chloropyrimidine-4-carboxylic acid (1.0 g, 6.3 mmol) to the flask.

Step 2: Reagent Addition

-

Add Thionyl Chloride (5.0 mL, ~10 equiv) carefully to the solid.

-

Observation: The reaction is endothermic initially; the solid may not dissolve immediately.

-

-

Add DMF (25

L, ~0.05 equiv).[1]-

Visual Cue: Gas evolution (

/

-

Step 3: Reaction

-

Heat the mixture to Reflux (75–80 °C) .

-

Maintain reflux for 2 to 3 hours .

Step 4: Workup (Isolation)

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess

. -

Azeotropic Drying: Add Toluene (10 mL) to the residue and re-concentrate. Repeat this step 2x.

-

Result: The product, 2-chloropyrimidine-4-carbonyl chloride , is obtained as a yellow/tan solid or viscous oil.[1]

Analytical Validation (QC)

Direct analysis of acid chlorides is difficult due to their reactivity.[1] The standard industry protocol is Derivatization .[1]

Protocol:

-

Take a 5 mg aliquot of the crude product.[1]

-

Dissolve in 0.5 mL dry Methanol (MeOH) .

-

Let stand for 5 minutes (Formation of Methyl Ester).

-

Inject on LCMS or GCMS.[1]

Interpretation:

-

Target Mass: Look for the methyl ester mass (

shift from acid chloride, or-

Acid: MW 158.5

-

Acid Chloride: MW 177.0

-

Methyl Ester (Analyte): MW ~172.5[1]

-

-

Purity: Integration of the methyl ester peak represents the purity of the acid chloride.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield / Unreacted Solid | Wet reagents or insufficient catalyst.[1] | Ensure DMF is anhydrous.[1] Increase reflux time. |

| Product is Dark/Black | Overheating or decomposition.[1] | Pyrimidines are heat sensitive.[1] Do not exceed 80°C. Ensure inert atmosphere.[1] |

| Subsequent Coupling Fails | Residual | Perform the toluene azeotrope step diligently.[1] Residual acid causes amine salts to precipitate.[1] |

| Loss of 2-Cl (SNAr) | Nucleophilic attack during workup.[1] | Never wash the acid chloride with water or base.[1] Use crude in the next step under anhydrous conditions.[1] |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Sigma-Aldrich. (n.d.).[1] 2-Chloropyrimidine-4-carboxylic acid Product Sheet. Merck KGaA.[1]

-

World Intellectual Property Organization. (2008).[1] Patent WO2008053319: Pyrimidine Derivatives.[1] (Demonstrates usage of 2-chloropyrimidine-4-carbonyl chloride as intermediate).

-

Levin, J. I., et al. (2005).[1] Practical Synthetic Procedures for the Preparation of Pyrimidine Derivatives. Journal of Medicinal Chemistry. (General reference for pyrimidine handling).

Sources

Procedure for acylation using 2-chloropyrimidine-4-carbonyl chloride

Application Note: Selective Acylation Strategies Using 2-Chloropyrimidine-4-carbonyl Chloride

Executive Summary & Strategic Value

2-Chloropyrimidine-4-carbonyl chloride is a high-value electrophilic scaffold predominantly used in the synthesis of kinase inhibitors and peptidomimetics. Its structural uniqueness lies in its dual-electrophilic nature :

-

The Acid Chloride (C4): Highly reactive, kinetically favored for acylation.

-

The 2-Chloro Substituent (C2): Activated for Nucleophilic Aromatic Substitution (

), thermodynamically accessible.

The Challenge: The primary operational risk is regio-control . Improper handling leads to "double-reaction" (acylation and

Chemical Properties & Handling Profiles

Safety Warning: This compound is a lachrymator and corrosive. It reacts violently with water to release HCl gas. All manipulations must occur in a fume hood.[1][2]

| Property | Specification | Operational Implication |

| CAS No. | 149849-92-3 (Acid) / Derivative | Verify specific CAS for chloride; often prepared in situ. |

| Appearance | Off-white to yellow solid | Darkening indicates hydrolysis/decomposition. |

| Storage | -20°C, under Argon/Nitrogen | Critical: Degrades rapidly in moist air. |

| Solubility | DCM, THF, Dioxane | Avoid protic solvents (MeOH, EtOH, Water). |

| Reactivity | High ( | Must be used immediately upon weighing or solution prep. |

Mechanistic Insight: The Selectivity Landscape

To achieve high yield, one must understand the electronic environment. The pyrimidine ring is electron-deficient (π-deficient). The nitrogens at positions 1 and 3 pull electron density, making the C4-carbonyl carbon exceptionally electrophilic.

-

Kinetic Product (Target): Amide bond formation at C4. Occurs at < 0°C.[3]

-

Thermodynamic Byproduct: Displacement of the 2-Cl by the amine (

). Occurs at > RT or with excess amine.

Visualizing the Pathway:

Figure 1: Reaction landscape showing the kinetic window for selective acylation versus thermodynamic pitfalls.

Standard Operating Protocol (SOP)

Objective: Synthesis of N-substituted-2-chloropyrimidine-4-carboxamide. Scale: 1.0 mmol (Adaptable).

Reagents:

-

Substrate: 2-Chloropyrimidine-4-carbonyl chloride (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (0.95 - 1.0 eq) [Note: Slight deficit prevents S_NAr]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation of Amine Solution (Receiver Vessel):

-

In a flame-dried round-bottom flask under

, dissolve the Amine (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL). -

Cool this solution to -10°C to 0°C using an ice/salt bath.

-

Why? Pre-cooling the nucleophile/base mixture buffers the exotherm upon addition of the acid chloride.

-

-

Preparation of Acid Chloride:

-

Weigh the acid chloride rapidly in a glovebox or dry environment.

-

Dissolve in minimal anhydrous DCM (2 mL).

-

Note: If the acid chloride is solid and stable, it can be added as a solid, but solution addition offers better thermal control.

-

-

Controlled Addition:

-

Add the Acid Chloride solution dropwise to the Amine solution over 10–15 minutes.

-

Monitor Internal Temp: Do not allow to exceed 5°C.

-

Mechanistic Check: Rapid addition creates localized "hot spots" where excess amine exists relative to acid chloride, promoting the unwanted

reaction at the 2-position.

-

-

Reaction Phase:

-

Stir at 0°C for 30 minutes.

-

Allow to warm strictly to Room Temperature (20–25°C) .

-

Monitor by TLC or LCMS (Method: Short C18, acidic mobile phase). Look for the mass of Product (M+H).

-

Stop Condition: Reaction is usually complete within 1 hour. Do not stir overnight unless necessary; prolonged exposure to base increases risk of Cl-displacement.

-

-

Workup (Quench & Isolate):

-

Quench: Add saturated aqueous

or 5% Citric Acid (if product is not acid-sensitive). -

Extraction: Extract with DCM (2x).

-

Wash: Wash organics with Brine, dry over

.[4] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: The product is often a crystalline solid that can be recrystallized from cold Et2O/Hexane.

-

Optimization & Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolyzed Acid detected | Wet solvents or old reagent. | Use freshly distilled DCM. Verify acid chloride quality by taking a small aliquot in MeOH (check for methyl ester formation by LCMS). |

| Bis-adduct (Amine at C2 and C4) | Excess amine or high temp. | Reduce amine to 0.95 eq. Maintain strict 0°C during addition. Switch base to weaker base (e.g., |

| Starting Material remains | Acid chloride decomposed. | The reagent likely hydrolyzed before addition. Increase acid chloride equivalents to 1.2 eq, but add slowly. |

| Product degradation on silica | Pyrimidine ring sensitivity. | Add 1% TEA to the eluent or use neutral alumina. |

Downstream Utility: The "Scaffold Approach"

Once the amide is formed, the 2-chloro position becomes a "handle" for library generation.

Workflow for Library Synthesis:

-

Step 1: Acylation (described above)

Core Scaffold. -

Step 2:

Displacement.-

React the 2-chloropyrimidine-4-carboxamide with a second amine (different R-group).

-

Conditions: Dioxane/DMSO, DIPEA, Heat (80–100°C) or Microwave irradiation.

-

Result: 2,4-diamino-pyrimidine derivatives (common kinase inhibitor motif).

-

Figure 2: Sequential functionalization workflow utilizing the differential reactivity of the C4 and C2 positions.

References

-

General Reactivity of Chloropyrimidines

-

Title: Nucleophilic substitutions of 2,4-dichloropyrimidine.[5]

- Source:Journal of Heterocyclic Chemistry.

- Context: Establishes the reactivity order C4 > C2 for nucleophilic attack in unsubstituted pyrimidines, but notes that C4-carbonyl substitution (acylation) is kinetically faster than C2-displacement.

-

URL:[Link] (General Journal Link for verification of scaffold chemistry).

-

- Title: Preparation and handling of acid chlorides.

-

Application in Kinase Inhibitors (Analogous Chemistry)

- Title: Discovery of Pyrimidine-Based Inhibitors.

- Source:Journal of Medicinal Chemistry.

- Context: Illustrates the "Scaffold Approach" where the amide is formed first, followed by C2 substitution.

-

URL:[Link]

-

Safety Data & Stability

- Title: 2-Chloropyrimidine Derivatives Safety D

- Source: Fisher Scientific / Thermo Fisher.

-

Context: Hazards (Lachrymator, Moisture Sensitive).[1]

Sources

Application Note: A Sequential One-Pot Strategy for the Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] This application note details a highly efficient, one-pot, two-step synthetic protocol for the preparation of diverse 2,4-disubstituted pyrimidine libraries. By leveraging the differential reactivity of 2-chloropyrimidine-4-carbonyl chloride, this methodology enables the sequential introduction of two distinct nucleophiles without the need for intermediate isolation. The first step involves a rapid aminolysis at the highly electrophilic C4-carbonyl chloride position to form a stable amide bond. The second step consists of a nucleophilic aromatic substitution (SNAr) at the C2-chloro position, typically requiring thermal activation. This strategy offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it an ideal platform for generating compound libraries for high-throughput screening in drug development programs.[2][3]

Principle and Mechanistic Rationale

The success of this one-pot strategy hinges on the orthogonal reactivity of the two electrophilic sites on the starting material, 2-chloropyrimidine-4-carbonyl chloride.

-

Acyl Chloride (C4 Position): This functional group is an exceptionally reactive carboxylic acid derivative. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, particularly primary and secondary amines, to form amides. This reaction, known as aminolysis, proceeds rapidly under mild conditions via a tetrahedral intermediate.[4][5] Due to the high reactivity, this transformation is selective and typically complete within 1-2 hours at or below room temperature. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, TEA) to drive the reaction to completion and prevent protonation of the amine nucleophile.[4]

-

Aryl Chloride (C2 Position): The chlorine atom at the C2 position is attached to an electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). However, compared to the acyl chloride, this site is significantly less electrophilic. SNAr reactions on chloropyrimidines generally require more forcing conditions, such as elevated temperatures, to proceed at a practical rate.[6][7] The established reactivity order for SNAr on the pyrimidine ring is C4/C6 > C2 > C5, further ensuring that the C2 position remains unreacted during the initial, low-temperature amidation step.[7]

This differential reactivity allows for a controlled, sequential introduction of two different points of diversity into the pyrimidine scaffold within a single reaction vessel.

Materials and Equipment

Reagents:

-

2-Chloropyrimidine-4-carbonyl chloride (Starting Material)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

-

Primary/Secondary Amine (Nucleophile 1)

-

Amine, Thiol, or Alcohol (Nucleophile 2)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes, Ethyl Acetate, Methanol (for chromatography)

Equipment:

-

Round-bottom flasks with stir bars

-

Ice bath

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

This protocol describes a general procedure for a 1.0 mmol scale reaction. Reagent quantities should be adjusted accordingly for different scales.

Step 1: In-situ Formation of 2-Chloro-N-substituted-pyrimidine-4-carboxamide

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the first nucleophile (a primary or secondary amine, 1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DCM (5 mL).

-

Add TEA or DIEA (1.5 mmol, 1.5 equiv) to the solution. The additional base ensures complete neutralization of the HCl byproduct from both the acyl chloride and any potential HCl salt of the amine starting material.

-

Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

-

In a separate vial, dissolve 2-chloropyrimidine-4-carbonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).

-

Add the solution of the acid chloride dropwise to the cooled amine solution over 5-10 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting amine.

Step 2: In-situ Nucleophilic Aromatic Substitution (SNAr)

-

Once Step 1 is complete, add the second nucleophile (e.g., a different amine, thiol, or alcohol, 1.2 mmol, 1.2 equiv) directly to the reaction mixture.

-

Optional but Recommended: If the second nucleophile is an alcohol or thiol, add a stronger base such as sodium hydride (NaH, 1.2 equiv) carefully at 0 °C to pre-form the more nucleophilic alkoxide or thiolate. If the second nucleophile is an amine, additional TEA (1.2 equiv) may be sufficient.

-

Solvent Change (if necessary): DCM is a low-boiling solvent. For SNAr reactions requiring higher temperatures, the DCM can be removed under reduced pressure, and the residue can be re-dissolved in a higher-boiling solvent like DMF or Ethanol.

-

Attach a reflux condenser and heat the reaction mixture to an appropriate temperature (typically 60-100 °C).

-

Stir the reaction at this temperature for 4-24 hours. Monitor the disappearance of the intermediate formed in Step 1 by TLC or LC-MS.

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water (15 mL).

-

If DCM was used, transfer the mixture to a separatory funnel. If DMF was used, dilute with a larger volume of ethyl acetate (50 mL) and water (50 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8] The appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) should be determined by TLC analysis. For basic pyrimidine products, adding a small amount of TEA (e.g., 0.5%) to the eluent can improve peak shape and prevent tailing.[9]

Workflow Visualization

Expected Results and Library Generation

This protocol enables the generation of a matrix of products by varying the nucleophiles used in Step 1 and Step 2. The table below illustrates the potential diversity. Yields are estimated based on typical efficiencies for aminolysis and SNAr reactions.

| Nucleophile 1 (R¹-NH₂) | Nucleophile 2 (R²-XH) | Representative Product Structure | Expected Overall Yield |

| Aniline | Piperidine | 60-80% | |

| Benzylamine | Morpholine | 65-85% | |

| Cyclopropylamine | Thiophenol | 55-75% | |

| 4-Fluoroaniline | Ethanolamine | 50-70% |

Note: Product structure images are illustrative placeholders.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low conversion in Step 1 | 1. Insufficient base. 2. Hydrolysis of the acyl chloride due to wet solvent/reagents. 3. Amine nucleophile is not reactive enough. | 1. Increase base to 1.5-2.0 equivalents. 2. Ensure all solvents and glassware are scrupulously dry. 3. Allow the reaction to stir longer at room temperature. |

| Incomplete SNAr in Step 2 | 1. Insufficient temperature or reaction time. 2. Nucleophile 2 is not sufficiently reactive. 3. Steric hindrance at the C2 position. | 1. Increase reaction temperature (use a higher boiling solvent if needed) and/or extend reaction time. 2. For alcohols/thiols, pre-treat with a strong base (e.g., NaH) to generate the more potent nucleophile. 3. Consider using a catalyst, such as a palladium-based system, although this moves beyond the described protocol.[10] |

| Formation of multiple byproducts | 1. Reaction temperature in Step 1 was too high. 2. Dimerization or reaction with the base (if TEA is used with highly reactive substrates). | 1. Maintain a temperature of 0 °C during the addition of the acyl chloride. 2. Use a more sterically hindered base like DIEA. |

| Product is difficult to purify (streaking on silica gel) | 1. Product is highly polar or basic. 2. Residual DMF in the crude material. | 1. Add 0.5-1% TEA or ammonia in methanol to the chromatography eluent to improve peak shape.[9] 2. After extraction, perform several washes with water/brine to thoroughly remove DMF before concentrating the organic layer. |

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- Tong, B. et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.

- Kumar, A. et al. (2025).

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

- Clark, J. (n.d.).

- Raghuwanshi, M. et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research.

- Various Authors. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.

- Various Authors. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Pharmaceutical Research and Reports.

- Ghorbani-Vaghei, R. et al. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie.

- Al-Ostoot, F.H. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.

- Reddy, T.S. et al. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.

- Anderson, E.V. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling & Stability of 2-Chloropyrimidine-4-carbonyl chloride

Introduction: The "Silent Killer" of Yields

You are likely accessing this guide because you are observing inconsistent yields, unexpected solidification of your reagent, or "ghost" peaks in your LC-MS corresponding to the carboxylic acid (m/z -18.5 from parent methyl ester) or dimerized byproducts.

2-chloropyrimidine-4-carbonyl chloride is a deceptive reagent. Unlike simple benzoyl chlorides, the electron-deficient pyrimidine ring (containing two nitrogen atoms) acts as a powerful electron sink. This significantly increases the electrophilicity of the carbonyl carbon, making it hyper-sensitive to moisture—far more so than its carbocyclic analogs.

This guide moves beyond standard "keep dry" advice. It details the mechanistic causality of failure and provides a self-validating workflow to ensure your nucleophilic substitutions target the carbonyl (C4) without compromising the chloro-handle (C2) or succumbing to hydrolysis.

Module 1: The Hydrolysis Mechanism & Diagnostics

Understanding why this compound degrades helps you predict when it will happen.

The Hydrolysis Pathway

The pyrimidine ring pulls electron density from the carbonyl group. When trace water is present, it attacks the carbonyl carbon rapidly. The resulting byproduct is 2-chloropyrimidine-4-carboxylic acid and Hydrogen Chloride (HCl) gas.

-

The Trap: The generated HCl is not just a byproduct; it can protonate the pyrimidine nitrogens, further activating the ring and potentially catalyzing nucleophilic attack at the C2-chloro position by other nucleophiles in your pot, leading to complex impurity profiles.

Figure 1: Hydrolysis cascade. Note the dashed line indicating HCl's potential to further activate the system, increasing sensitivity.

Diagnostic FAQ: Is my reagent dead?

Q: The liquid reagent has turned into a solid crust. Can I melt it and use it? A: Stop. If a liquid acyl chloride solidifies, it has likely hydrolyzed to the carboxylic acid (which typically has a much higher melting point due to hydrogen bonding).

-

Test: Take a small aliquot (~5 mg) and dissolve in dry Methanol. Run LC-MS.

-

Result A (Good): Major peak is Methyl 2-chloropyrimidine-4-carboxylate.

-

Result B (Bad): Major peak is the Carboxylic Acid (mass matches parent acid).

-

-

Action: If solid, do not heat. You must regenerate it (see Module 3).

Q: I see "fuming" when I open the bottle. A: This is HCl gas reacting with atmospheric moisture. It indicates active hydrolysis is occurring now.

-

Action: Purge the headspace immediately with dry Nitrogen/Argon and seal with Parafilm. If the fuming is aggressive, the purity is already compromised.

Module 2: Handling & Reaction Setup Protocols

Storage Protocol (The "Black Box" Method)

Do not rely on the original vendor cap. Acyl chlorides creep through threads.

| Parameter | Specification | Reason |

| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis. |

| Atmosphere | Argon (preferred) or N₂ | Argon is heavier than air and blankets the liquid surface better. |

| Container | Schlenk flask or Sure/Seal™ | Standard screw caps allow moisture diffusion over weeks. |

| Desiccant | P₂O₅ or Activated Sieves in secondary container | Keep the environment dry, not just the bottle. |

Reaction Setup: The "Zero-Moisture" Workflow

Scenario: You are reacting the acid chloride with an amine to form an amide.

-

Solvent Selection:

-

Recommended: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).

-

Forbidden: Technical grade solvents, Alcohols, Water, DMF (unless distilled/dry, as DMF can react with acid chlorides to form Vilsmeier reagents).

-

Drying: Store solvents over 3Å or 4Å molecular sieves for 24h prior to use.

-

-

Base Selection (Critical):

-

You need a base to scavenge the HCl formed during amide coupling.[1]

-

Use: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Why: These are non-nucleophilic. Pyridine is also acceptable but can form acyl-pyridinium salts which are highly reactive (good for sluggish reactions) but extremely moisture sensitive.

-

-

The Transfer Protocol:

-

Never pour the reagent.

-

Use a positive pressure cannula transfer or a dry syringe flushed 3x with Nitrogen.

-

If the reagent is solid (and confirmed pure), weigh it rapidly into a tared vial inside a glovebox or under a heavy cone of Argon.

-

Module 3: Troubleshooting & Regeneration

Q: My reagent is partially hydrolyzed (contains ~20% acid). Can I distill it? A: Not recommended. 2-chloropyrimidines are thermally sensitive. High heat can cause decomposition or polymerization of the pyrimidine ring.

-

Better Solution: Chemical Regeneration.

-

Dissolve the crude/degraded mixture in anhydrous DCM.

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 equivalents relative to the acid impurity estimated).

-

Stir at RT for 2 hours. The acid impurity will convert back to the acid chloride.

-

Remove solvent and excess oxalyl chloride under high vacuum.

-

Use the residue immediately.

-

Q: I am getting substitution at the C2-position (Chlorine displacement) instead of the C4-carbonyl. A: This happens if the reaction temperature is too high or the nucleophile is too aggressive.

-

Fix: Perform the acyl substitution at 0°C to -10°C . The acyl chloride (C4) reacts kinetically faster than the aryl chloride (C2). Warming to RT is usually safe after the amide bond is formed.

Module 4: Safety & Emergency Quenching

Warning: Never quench this compound with water directly. The heat of hydration + HCl release can cause an eruption.

Figure 2: Decision tree for safe disposal and quenching of reactive acyl chlorides.

Emergency FAQ

-

Skin Contact: Wash immediately with soap and water.[2] The HCl formed on your skin causes the burn, not just the organic molecule.

-

Spill: Cover with dry sand or vermiculite. Do not use paper towels (they may char/smoke due to HCl). Neutralize the absorbed material with dilute sodium carbonate slowly in a fume hood.

References

-

BenchChem. (2025).[3][4] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Chloropyridine-4-carbonyl chloride. Retrieved from

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2-Chloropyrimidine-4-carboxylic acid. Retrieved from

-

Organic Chemistry Portal. (n.d.). Acyl Chlorides: Synthesis and Reactivity. Retrieved from

-

National Institutes of Health (NIH). (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

Sources

Optimization of temperature for 2-chloropyrimidine-4-carbonyl chloride synthesis

Technical Support Center: Synthesis of 2-Chloropyrimidine-4-Carbonyl Chloride

Welcome to the technical support guide for the synthesis of 2-chloropyrimidine-4-carbonyl chloride. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address critical questions regarding reaction optimization, particularly temperature control, and provide in-depth troubleshooting advice to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs): Reaction Parameters & Optimization

This section tackles the most common questions regarding the setup and optimization of the chlorination reaction.

Q1: What is the optimal reaction temperature for converting 2-chloropyrimidine-4-carboxylic acid to its acyl chloride?

The optimal temperature is a critical balance between achieving a reasonable reaction rate and minimizing the formation of degradation products. For the chlorination of a carboxylic acid using thionyl chloride (SOCl₂), the reaction generally proceeds well between room temperature and gentle reflux.

We recommend a staged approach:

-

Initial Addition (0 °C to Room Temperature): The addition of thionyl chloride to the carboxylic acid is exothermic. It is advisable to perform this addition at a controlled temperature, starting from 0 °C and allowing the mixture to slowly warm to room temperature.

-

Reaction Progression (50-70 °C): After the initial addition, the reaction mixture is typically heated to a moderate temperature, such as 50-70 °C, to drive the reaction to completion.[1] Temperatures above this range, especially above 100 °C, can lead to decomposition of the desired acid chloride.[1] Monitoring the reaction by TLC or a rapid spectroscopic method is crucial to determine the point of completion and avoid prolonged heating.

Q2: Which chlorinating agent is best: thionyl chloride (SOCl₂) or oxalyl chloride?

Both thionyl chloride and oxalyl chloride are effective reagents for this transformation. The choice often depends on the scale of the reaction, substrate sensitivity, and cost considerations.

-

Thionyl Chloride (SOCl₂): This is a cost-effective and commonly used reagent. It works efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2] However, it can sometimes require heating, which may not be suitable for highly sensitive substrates.

-

Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective reagent, oxalyl chloride can frequently be used at room temperature.[3] The reaction byproducts (CO₂, CO, and HCl) are also volatile. It is typically more expensive than thionyl chloride and is often preferred for smaller-scale syntheses or with particularly delicate molecules.[3]

Q3: My reaction is very slow or appears to be stalled. What steps can I take?

If the reaction to form the acyl chloride is sluggish, several factors could be at play.

-

Reagent Purity: Ensure the thionyl chloride is of high purity and has not decomposed from improper storage. The starting carboxylic acid must be thoroughly dried, as any moisture will readily hydrolyze both the thionyl chloride and the product acyl chloride.[2]

-

Increase Temperature: As discussed, gently increasing the temperature to the 50-70 °C range can significantly accelerate the reaction rate.

-

Catalytic Dimethylformamide (DMF): For unreactive carboxylic acids, the addition of a catalytic amount (e.g., 1-2 drops) of DMF can dramatically speed up the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[2]

Q4: What is the recommended solvent and concentration for this reaction?

The reaction should be carried out under anhydrous conditions in an inert solvent.

-

Recommended Solvents: Dichloromethane (DCM) or toluene are excellent choices. They are inert to the reaction conditions and have appropriate boiling points for controlled heating. The reaction can also be run neat in an excess of thionyl chloride, which is then removed under reduced pressure after the reaction is complete.[1][2]

-

Concentration: A typical concentration would be in the range of 0.5 to 1.0 M of the carboxylic acid in the chosen solvent. Highly concentrated reactions can sometimes lead to solubility issues or difficulty in controlling the exotherm during reagent addition.

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems that may be encountered during the synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Acyl Chloride | 1. Wet starting material or solvent. 2. Decomposed thionyl chloride. 3. Insufficient heating or reaction time. 4. Product hydrolysis during workup. | 1. Dry the 2-chloropyrimidine-4-carboxylic acid under vacuum. Use freshly distilled, anhydrous solvents. 2. Use a fresh bottle of thionyl chloride. 3. Increase temperature to 50-70 °C and monitor by TLC until the starting material is consumed. 4. Ensure all workup steps are performed under anhydrous conditions until the acyl chloride is used in the next step. |

| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting material. | 1. Maintain the reaction temperature below 70-80 °C.[1] 2. Recrystallize or purify the starting 2-chloropyrimidine-4-carboxylic acid before the reaction. |

| Product Decomposes During Solvent Removal | The product acyl chloride is thermally unstable or sensitive to residual acid. | 1. Remove the solvent and excess thionyl chloride at the lowest possible temperature using a rotary evaporator. 2. Co-evaporate with an inert solvent like toluene to azeotropically remove the last traces of thionyl chloride and HCl.[4] |

| Difficulty in Isolating the Product | The acyl chloride is a reactive intermediate and is often not isolated. | The crude 2-chloropyrimidine-4-carbonyl chloride is typically used directly in the subsequent reaction after removing the solvent and excess chlorinating agent.[4] If isolation is necessary, high-vacuum distillation may be possible, but this risks thermal decomposition. |

Experimental Protocol & Mechanism

Core Synthesis Protocol

This protocol describes the conversion of 2-chloropyrimidine-4-carboxylic acid to 2-chloropyrimidine-4-carbonyl chloride using thionyl chloride.

Materials:

-

2-chloropyrimidine-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic DMF (optional, 1-2 drops)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is oven-dried.

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 2-chloropyrimidine-4-carboxylic acid (1.0 eq) and anhydrous DCM or toluene.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise via a syringe or dropping funnel. If using, add the catalytic DMF at this stage.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (for DCM) or to 60-70 °C (for toluene) and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS. The reaction is complete when the starting carboxylic acid is no longer observed.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again.[4]

-

Product: The resulting crude 2-chloropyrimidine-4-carbonyl chloride is a highly reactive intermediate and should be used immediately in the next synthetic step without further purification.

Reaction Workflow Diagram

Caption: Synthesis workflow for 2-chloropyrimidine-4-carbonyl chloride.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a highly reactive acyl chlorosulfite intermediate.[2][5] The gaseous nature of the byproducts (SO₂ and HCl) makes the reaction effectively irreversible.

Caption: Mechanism of carboxylic acid chlorination using thionyl chloride.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Synthesis method of 2-chloropyrimidine. Patsnap Eureka. Available at: [Link].

-

Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: .

-

Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. (2025). Available at: [Link].

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. (2015). Available at: [Link].

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synfacts. (2025). Available at: [Link].

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. Journal of Chemical and Pharmaceutical Research. (2011). Available at: [Link].

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2017). Available at: [Link].

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. (2018). Available at: [Link].

- Process for the Preparation of 4-({4-[(4-Chloro-3-Trifluoromethyl-Phenyl)-Carbamoyl]-Amino}-Phenoxy)-N-Methylpyridine-2-Carboxamide. Google Patents. (2008).

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011). Available at: [Link].

-

How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. (2016). Available at: [Link].

-

Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Chemistry Steps. Available at: [Link].

- Production of acid chlorides. Google Patents. (1959).

Sources

- 1. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]

- 2. orgosolver.com [orgosolver.com]

- 3. researchgate.net [researchgate.net]

- 4. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Strategies for the Removal of Excess Thionyl Chloride from 2-Chloropyrimidine-4-carbonyl chloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 2-chloropyrimidine-4-carbonyl chloride and face the critical step of removing unreacted thionyl chloride (SOCl₂). The integrity of your acyl chloride product is paramount, and improper workup can lead to hydrolysis, decomposition, or contamination. This document provides in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind each procedural choice.

Section 1: Core Principles & Safety First

This section addresses the fundamental questions regarding the necessity of thionyl chloride removal and the essential safety protocols that must be strictly followed.

Q1: Why is the complete removal of excess thionyl chloride so critical?

A1: Complete removal is non-negotiable for three primary reasons:

-

Downstream Reaction Integrity: Thionyl chloride is highly reactive. If carried over, it will compete with your acyl chloride in subsequent nucleophilic substitution reactions (e.g., amidation, esterification), leading to undesired side products and reduced yield.

-

Product Stability: Residual thionyl chloride can promote the decomposition of sensitive organic molecules, especially during long-term storage or upon heating. Color changes, often to yellow or orange, can be an indicator of such decomposition.[1]

-

Safety and Handling: Thionyl chloride is corrosive and toxic. Its reaction with atmospheric moisture produces hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] Ensuring its absence makes the final product safer to handle, store, and transport.

Q2: What are the mandatory safety precautions when working with thionyl chloride and its removal?

A2: Thionyl chloride is a hazardous substance requiring stringent safety measures.[3][4]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][5][6]

-

Personal Protective Equipment (PPE): Standard PPE is insufficient. You must wear:

-

Moisture Control: Thionyl chloride reacts violently with water.[5] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Acid Vapor Trapping: When using a vacuum pump or rotary evaporator, a base trap containing an alkaline solution (e.g., aqueous KOH or NaOH) or solid KOH must be placed between your apparatus and the pump.[2][8][9] This is crucial to neutralize the corrosive HCl and SO₂ vapors, protecting your equipment and the environment.[2]

Section 2: Method Selection for Isolating Acyl Chlorides

The choice of removal method depends entirely on the stability of your target compound. For an acyl chloride like 2-chloropyrimidine-4-carbonyl chloride, preserving the -COCl group is the primary objective.

Q3: Which removal method should I choose for 2-chloropyrimidine-4-carbonyl chloride?

A3: Because 2-chloropyrimidine-4-carbonyl chloride is an acyl chloride, it is highly susceptible to hydrolysis.[2] Therefore, any method involving an aqueous quench is fundamentally unsuitable for its isolation. The only appropriate methods are those that operate under anhydrous conditions: Vacuum Distillation and Azeotropic Distillation .

The following decision tree illustrates the selection logic:

Section 3: Recommended Protocols & Troubleshooting Guide

This section provides step-by-step protocols and answers to common problems encountered during the removal process.

Method A: Vacuum Distillation

This is the most direct method for removing a volatile reagent from a non-volatile product. By reducing the pressure, the boiling point of thionyl chloride is significantly lowered, allowing for its removal at a temperature that is safe for the product.[2]

Q4: How do I perform a vacuum distillation to remove thionyl chloride?

A4: Follow this detailed protocol, ensuring all safety measures are in place.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup:

-

Assemble a standard distillation apparatus using oven-dried glassware under an inert atmosphere.

-

Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry (-78°C).

-

Connect the cold trap to a vacuum-rated hose, which then passes through a base trap (containing KOH pellets or solution) before connecting to the vacuum pump. This is a critical step to protect the pump.[2]

-

-

Procedure:

-

After the initial reaction to form the acyl chloride is complete, allow the reaction flask to cool to room temperature.

-

Slowly and cautiously apply vacuum to the system. Be mindful of initial bumping or vigorous boiling of the thionyl chloride.

-